Butyl sodium phosphorodithioate

Übersicht

Beschreibung

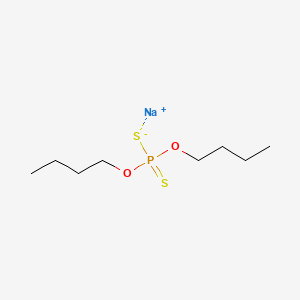

Butyl sodium phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond. It is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable complexes with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl sodium phosphorodithioate can be synthesized through the reaction of butyl alcohol with phosphorus pentasulfide, followed by neutralization with sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a continuous process where butyl alcohol and phosphorus pentasulfide are reacted in a controlled environment. The resulting product is then neutralized with sodium hydroxide and purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Butyl sodium phosphorodithioate acts as a nucleophile in S-alkylation and S-arylation reactions due to the sulfur atoms in the dithiophosphate group.

S-Alkylation with Alkyl Halides

The compound reacts with alkyl halides to form dialkyl dithiophosphates. For example:

Key findings:

-

Reactivity : Primary alkyl halides (e.g., benzyl bromide) show higher yields (>90%) compared to secondary or bulky substrates .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity due to steric hindrance .

Table 1: S-Alkylation Yields with Selected Substrates

S-Arylation with Diaryliodonium Salts

This reaction enables the synthesis of aryl dithiophosphates under metal-free conditions:

-

Scope : Electron-rich aryl groups (e.g., 4-methoxyphenyl) react efficiently (>85% yield) .

-

Limitations : Steric hindrance from ortho-substituted aryls reduces yields .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, with pathways dependent on pH:

Acid-Catalyzed Hydrolysis

Proceeds via AAc2 mechanism (P–O bond cleavage) or AAl1 mechanism (C–O bond cleavage):

-

Kinetics : Rate constants decrease with increased steric bulk (e.g., tert-butyl groups slow hydrolysis) .

Base-Catalyzed Hydrolysis

Involves nucleophilic attack by hydroxide ions:

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂, O₂) leads to sulfur oxidation:

-

Products : Forms sulfoxides or sulfones, depending on reaction severity .

-

Analytical Detection : Weak anion exchange chromatography identifies degradation products with distinct retention times .

Coordination Chemistry

The sulfur atoms coordinate with transition metals, forming complexes used in catalysis:

Thermolytic Behavior

Under high temperatures (>100°C), the compound undergoes decomposition via cyclodeesterification :

Wissenschaftliche Forschungsanwendungen

Butyl sodium phosphorodithioate, also known as sodium dibutyl dithiophosphate, is an organophosphorus compound with a variety of applications, primarily in the fields of flotation and as a component in industrial products .

Chemical Properties and Identifiers

- Molecular Formula:

- Molecular Weight: 264.3 g/mol

- IUPAC Name: sodium;dibutoxy-sulfanylidene-sulfido--phosphane

- CAS Registry Number: 36245-44-0

Synthesis of this compound

One method for producing sodium dibutyl dithiophosphate involves several steps :

- Mixing butanol with phosphorus pentasulfide at a stoichiometric ratio at 75±5°C.

- Continuing the reaction for 6 to 8 hours.

- Thiophosphating at 80±5°C for 3±0.5 hours while removing hydrogen sulfide, which is absorbed by caustic soda to produce sodium sulfide and hydrosulfide.

- Settling the obtained dibutyl dithiophosphate acid for 2-2.5 hours, followed by analysis and sediment utilization.

- Neutralizing the settled dibutyl dithiophosphate acid by mixing it with acoustic soda to obtain the target product, sodium dibutyl dithiophosphate .

This method reportedly ensures a high yield of the target product, up to 93-96%, with a dibutyl dithiophosphate acid yield of 92-95% during the thiophosphating stage, and also produces additional commercial products like sodium sulfide and hydrosulfide .

Regulatory Information

Wirkmechanismus

Mechanism: Butyl sodium phosphorodithioate exerts its effects through the formation of stable complexes with metal ions. These complexes can alter the reactivity of the metal ions, making them more or less reactive in various chemical processes.

Molecular Targets and Pathways: The primary molecular targets of this compound are metal ions such as nickel, copper, and zinc. The compound interacts with these ions through its phosphorus-sulfur bonds, forming stable complexes that can participate in catalytic cycles or inhibit corrosion.

Vergleich Mit ähnlichen Verbindungen

Butyl sodium phosphorothioate: Similar in structure but contains one less sulfur atom.

O,O-Dibutyl phosphorodithioate: Similar but with two butyl groups attached to the phosphorus atom.

Sodium diethyl phosphorodithioate: Similar but with ethyl groups instead of butyl groups.

Uniqueness: Butyl sodium phosphorodithioate is unique due to its specific combination of butyl groups and phosphorus-sulfur bonds, which confer distinct chemical properties. Its ability to form stable metal complexes makes it particularly valuable in industrial and research applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for butyl sodium phosphorodithioate, and how can purity be optimized during preparation?

- Methodological Answer : The synthesis typically involves reacting sodium salts of phosphorodithioic acid with butyl halides under controlled alkaline conditions (pH ~10.5) at elevated temperatures (85°C) . Purity optimization includes:

- Stepwise pH adjustment : Use sulfuric acid to neutralize excess base post-reaction.

- Solvent extraction : Toluene is effective for isolating the product, followed by washing with sodium bicarbonate and NaCl solutions to remove impurities .

- Recrystallization : Recrystallize from toluene to obtain colorless crystalline blocks.

- Validation : Confirm purity via NMR, FTIR, and X-ray crystallography to assess molecular conformation and absence of byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural analysis : Single-crystal X-ray diffraction provides bond angles (e.g., tetrahedral distortion around phosphorus) and intramolecular interactions (e.g., C–H···S hydrogen bonds) .

- Spectroscopic methods : P NMR identifies phosphorus environments, while FTIR confirms S–P and S–O vibrational modes.

- Stability testing : Conduct accelerated degradation studies under varying temperatures and pH to identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Account for variations in experimental conditions (e.g., solvent polarity, assay temperature) that affect ligand-protein interactions .

- Statistical rigor : Use triplicate measurements and ANOVA to assess reproducibility. For outlier data, re-examine sample preparation (e.g., buffer composition, dilution factors) .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., bensulide) to identify structure-activity relationships (SARs) .

Q. What experimental design considerations are critical for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity constants. Ensure proper controls (e.g., blank runs with buffer) to minimize nonspecific binding .

- Sample handling : Maintain samples on ice to prevent enzymatic degradation and avoid foaming during mixing .

- Concentration gradients : Prepare serial dilutions of the compound and validate linearity using UV-Vis or HPLC .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model geometric parameters (e.g., P–S bond lengths) and compare with X-ray data to validate accuracy .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict stability under physiological conditions .

- Docking studies : Use software like AutoDock to explore interactions with enzyme active sites (e.g., acetylcholinesterase) and guide mutagenesis experiments .

Q. Data Analysis and Reproducibility

Q. What strategies ensure robust statistical analysis in phosphorodithioate-based assays?

- Methodological Answer :

- Replicates : Perform assays in duplicate or triplicate; average readings and subtract background signals (e.g., blank wells) .

- Dilution protocols : For samples exceeding standard curve ranges, dilute in assay buffer and apply correction factors .

- Documentation : Use electronic lab notebooks (ELNs) to record raw data, instrument settings, and deviations from protocols .

Q. How should researchers address variability in synthetic yields across batches of this compound?

- Methodological Answer :

- Process optimization : Systematically vary reaction parameters (e.g., temperature, stirring rate) using design-of-experiment (DoE) approaches .

- Quality control : Implement in-process monitoring (e.g., TLC or inline pH probes) to detect intermediates and adjust conditions in real time .

- Batch documentation : Track environmental factors (humidity, reagent lot numbers) to identify confounding variables .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic waste streams before disposal and adhere to institutional guidelines for organophosphorus compounds .

- Emergency procedures : Maintain spill kits with absorbent materials (e.g., vermiculite) and train personnel in first-aid measures for accidental exposure .

Q. Tables for Reference

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Value | Notes |

|---|---|---|

| Reaction Temperature | 85°C | Higher temps risk decomposition |

| pH | 10.5 | Adjusted with NaOH/H₂SO₄ |

| Solvent | Toluene | Effective for recrystallization |

| Yield | 70–85% | Varies with purity of precursors |

Table 2 : Common Analytical Techniques and Applications

| Technique | Application | Sensitivity Range |

|---|---|---|

| X-ray Crystallography | Molecular conformation analysis | Atomic resolution |

| P NMR | Phosphorus environment characterization | 0.1–100 mM |

| HPLC-UV | Purity assessment and quantification | 1–1000 µg/mL |

Eigenschaften

CAS-Nummer |

36245-44-0 |

|---|---|

Molekularformel |

C8H19O2PS2.Na C8H19NaO2PS2 |

Molekulargewicht |

265.3 g/mol |

IUPAC-Name |

sodium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13); |

InChI-Schlüssel |

MLKSZUQMCICGJI-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(OCCCC)[S-].[Na+] |

Kanonische SMILES |

CCCCOP(=S)(OCCCC)S.[Na] |

Key on ui other cas no. |

36245-44-0 |

Verwandte CAS-Nummern |

2253-44-3 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.